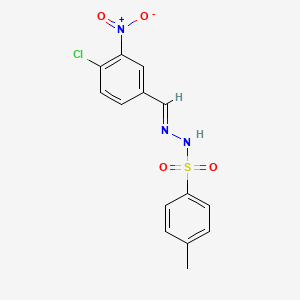

![molecular formula C14H19N3O B5508420 2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)

2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide, such as various isonicotinamide complexes with different carboxylic acids, has been extensively studied. For instance, the synthesis of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids has been documented, highlighting methods that involve elemental analysis, IR spectroscopy, and single crystal X-ray diffraction to characterize the complexes formed (Arici, Yeşilel, Acar, & Dege, 2017).

Molecular Structure Analysis

The molecular structure of isonicotinamide and its complexes provides insights into their stability and reactivity. For example, studies have shown that isonicotinamide can form complexes with metals, exhibiting diverse geometries and bonding patterns that are crucial for understanding the molecular structure and its implications on reactivity and stability (Bhogala, Thallapally, & Nangia, 2004).

Chemical Reactions and Properties

Isonicotinamide derivatives participate in a variety of chemical reactions, leading to the formation of complexes that exhibit interesting properties. For example, the reaction of isonicotinamide with AgBF4 results in coordination compounds with distinctive Npyridyl−Ag−Npyridyl bonds, showcasing its reactivity and the ability to form stable complexes (Bhogala, Thallapally, & Nangia, 2004).

Physical Properties Analysis

The physical properties of isonicotinamide complexes, such as solubility, melting points, and crystalline forms, have been explored in various studies. These properties are essential for understanding the applications and handling of these compounds. For instance, the crystal structures of isonicotinamide and carboxylic acids complexes reveal details about their solubility and melting points, which are crucial for their practical applications (Seaton, Parkin, Wilson, & Blagden, 2009).

Chemical Properties Analysis

The chemical properties of isonicotinamide derivatives, including their reactivity, stability, and interaction with other molecules, have been the subject of significant research. Studies have highlighted how these compounds can form stable complexes with metals and participate in hydrogen bonding, indicating their potential in various chemical applications (Arici, Yeşilel, Acar, & Dege, 2017; Bhogala, Thallapally, & Nangia, 2004).

Applications De Recherche Scientifique

Biochemical Mechanisms and Neurodevelopmental Effects

- Neurodevelopmental Impact : 6-Aminonicotinamide, a nicotinic acid antagonist, significantly influences brain development when administered to neonatal rats. It inhibits ornithine decarboxylase activity in the cerebellum, affecting cellular replication and differentiation, which may underlie its toxic effects on brain development (Morris et al., 1985).

Antimicrobial and Antiviral Applications

- Antimicrobial Activity : Novel triazole derivatives of isonicotinamide have shown significant activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans, highlighting the potential of isonicotinamide derivatives in antimicrobial research (Mishra et al., 2010).

Pharmaceutical Research and Drug Development

- Pharmaceutical Co-crystals : Research on the co-crystals of isonicotinamide with various pharmaceutical molecules (e.g., vitamin B3, clofibric acid, diclofenac) underscores the significance of isonicotinamide in the development of pharmaceutical co-crystals, enhancing drug properties such as solubility and stability (Báthori et al., 2011).

Metabolic Studies and Enzyme Activity

- Metabolic Interference : Isonicotinamide derivatives have been investigated for their ability to interfere with metabolic pathways, such as the pentose phosphate pathway, impacting energy metabolism and potentially offering insights into the development of treatments for metabolic disorders (Herken et al., 1974).

Orientations Futures

The future directions for research on “2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide” could involve further exploration of its synthesis, properties, and potential biological activities. Given the structural similarities to other biologically active compounds, it may hold promise for applications in medicinal chemistry .

Propriétés

IUPAC Name |

N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-aminopyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c15-13-8-10(6-7-16-13)14(18)17-12-5-4-9-2-1-3-11(9)12/h6-9,11-12H,1-5H2,(H2,15,16)(H,17,18)/t9-,11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODRUMKITNYWBU-DLOVCJGASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C2C1)NC(=O)C3=CC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC[C@@H]([C@H]2C1)NC(=O)C3=CC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

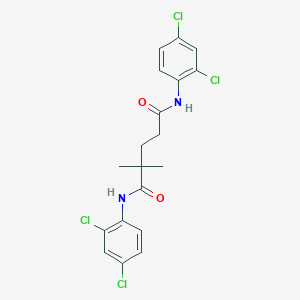

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

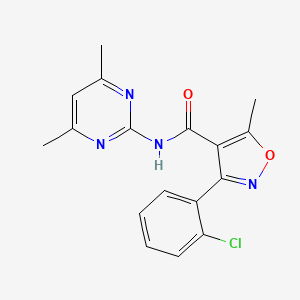

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

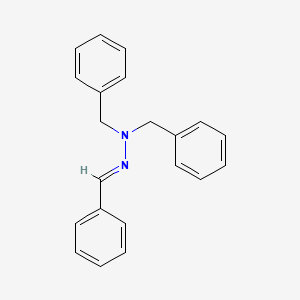

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)

![3,3'-[oxybis(methylene)]bis(2,4,6-trimethylbenzaldehyde)](/img/structure/B5508384.png)

![3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5508401.png)

![2-[2-(4-morpholinyl)-2-oxoethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5508411.png)

![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)